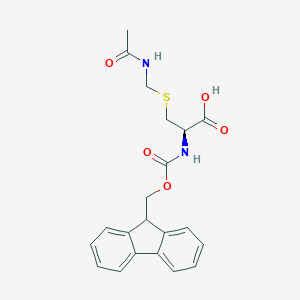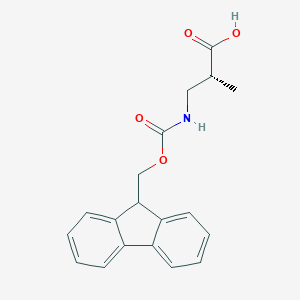
(S)-2-(N-Fmoc-N-メチルアミノ)-4-トリチルスルファニル酪酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid is a specialized compound used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated amino group, and a tritylsulfanyl group. This compound is particularly useful in the synthesis of peptides due to its stability and reactivity.
科学的研究の応用
(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of removal of the Fmoc group.
Bioconjugation: The compound is used in bioconjugation reactions to attach peptides to other biomolecules.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialized peptides for industrial applications.
作用機序
Target of Action
The primary target of FMOC-MEHCYS(TRT)-OH is the cysteine thiol group in peptides and proteins . The compound is used as a protecting group for cysteine in peptide synthesis, enabling a vast array of peptide and protein chemistry .
Mode of Action
FMOC-MEHCYS(TRT)-OH acts as a protecting group for the cysteine thiol group during peptide synthesis . It prevents unwanted reactions with the cysteine thiol group, allowing for the synthesis of complex disulfide-rich peptides and facilitating peptide/protein labelling in vitro and in vivo .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides and proteins . By protecting the cysteine thiol group, it enables the formation of complex disulfide-rich peptides and facilitates the semisynthesis of proteins .
Pharmacokinetics
It’s known that the compound is used in theFmoc/tBu solid-phase synthesis , a method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Result of Action
The use of FMOC-MEHCYS(TRT)-OH in peptide synthesis results in the formation of complex disulfide-rich peptides . These peptides have potential applications in various fields, including drug discovery, due to their ability to bind with high affinity to challenging protein targets .
Action Environment
The action of FMOC-MEHCYS(TRT)-OH can be influenced by various environmental factors. For instance, the inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks in peptide synthesis . Moreover, the conditions used for the deprotection of the cysteine protecting group can also impact the compound’s action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Methylation: The protected amino group is then methylated to introduce the N-methyl group.
Tritylsulfanyl Introduction: The tritylsulfanyl group is introduced through a nucleophilic substitution reaction.
Butyric Acid Formation: The final step involves the formation of the butyric acid backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity.
化学反応の分析
Types of Reactions
(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid undergoes various chemical reactions, including:
Oxidation: The tritylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Fmoc protecting group.
Substitution: The tritylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Piperidine or hydrazine is commonly used to remove the Fmoc group.
Substitution: Nucleophiles such as thiols or amines are used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deprotected amino acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
(S)-2-(N-Fmoc-N-methyl-amino)-4-thiophenyl-butyric acid: Similar structure but with a thiophenyl group instead of a tritylsulfanyl group.
(S)-2-(N-Fmoc-N-methyl-amino)-4-benzylsulfanyl-butyric acid: Similar structure but with a benzylsulfanyl group.
Uniqueness
(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid is unique due to the presence of the tritylsulfanyl group, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in peptide synthesis and bioconjugation reactions.
特性
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-tritylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H35NO4S/c1-40(38(43)44-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)36(37(41)42)25-26-45-39(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35-36H,25-27H2,1H3,(H,41,42)/t36-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDJDZSADBCCPL-BHVANESWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H35NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478579 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl(triphenyl)-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526210-71-9 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl(triphenyl)-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














